molecular formula C10H17Cl2FN2 B595115 4-(2-氨基乙基)-2-氟-N,N-二甲基苯胺二盐酸盐 CAS No. 1337881-66-9

4-(2-氨基乙基)-2-氟-N,N-二甲基苯胺二盐酸盐

货号 B595115
CAS 编号: 1337881-66-9
分子量: 255.158
InChI 键: UDKPHCIKBXJQPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for this compound are not available, methods for synthesizing similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Chemical Reactions Analysis

The compound, being an aromatic amine, might undergo reactions typical of amines and aromatic compounds. This could include electrophilic aromatic substitution, reactions with acids and bases, and potentially reactions involving the aminoethyl and dimethylamine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Amines typically have higher boiling points than similar-sized molecules due to hydrogen bonding, and the presence of the aromatic ring could also influence properties like solubility .

科学研究应用

在化学合成中的应用

类似于“4-(2-氨基乙基)-2-氟-N,N-二甲基苯胺二盐酸盐”的化合物通常作为药物和复杂有机分子合成的中间体。例如,2-氟-4-溴联苯的实用合成(非甾体抗炎和镇痛材料制造的关键中间体)涉及交叉偶联反应,该反应可能类似于该化合物可能经历的转化(Qiu et al., 2009)。

光动力疗法(PDT)

氟化化合物因其在光动力疗法中的潜力而受到探索,光动力疗法是一种涉及光敏药物和光源以破坏癌细胞的治疗方法。氟原子调节分子电子特性的能力可以增强它们的光物理特性,使其适用于此类应用。

神经学研究

与所讨论化合物在结构上相似的芳基乙胺化合物因其对中枢神经系统的影响而受到研究,包括作为多巴胺受体的配体。这项研究对于开发治疗神经精神疾病至关重要(Jůza et al., 2022)。

环境和毒理学研究

氟化有机化合物在环境中的存在和降解是一个重要的研究领域,因为它们具有持久性和潜在的毒理学效应。对 2,4-D 除草剂毒性等化合物的研究提供了对这类化学品的环境影响的见解(Zuanazzi et al., 2020)。

作用机制

The mechanism of action would depend on the specific application of the compound. For instance, if it were a drug, the mechanism would depend on the biological target of the drug .

未来方向

The future directions for this compound would depend on its applications. If it were a pharmaceutical, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

属性

IUPAC Name

4-(2-aminoethyl)-2-fluoro-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2.2ClH/c1-13(2)10-4-3-8(5-6-12)7-9(10)11;;/h3-4,7H,5-6,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKPHCIKBXJQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CCN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride (DMAB) exert its neuroprotective effects in glaucoma?

A1: The research suggests that DMAB's neuroprotective effects are mediated through its action as an agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. While the exact mechanism is not fully elucidated in this paper, activation of α7 nAChRs on retinal ganglion cells (RGCs) is believed to trigger downstream signaling pathways that promote cell survival. This is supported by the observation that co-administration of an α7 nAChR antagonist, MLA, blocked the neuroprotective effect of DMAB [].

Q2: How does the neuroprotective efficacy of 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride (DMAB) compare to other α7 nAChR agonists in the glaucoma model?

A2: The study tested various α7 nAChR agonists and found that they exhibited different levels of neuroprotection in the rat glaucoma model. While DMAB did demonstrate a protective effect, it was not as potent as some of the other agonists tested. PHA-543613 and PNU-282987 provided the highest degree of RGC survival, followed by nicotine, SEN 12333, tropisetron, 3-Bromocytisine, and then DMAB []. This suggests that while activation of α7 nAChR is a promising therapeutic target, further research is needed to optimize the efficacy of different agonists like DMAB.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。